

# Golvatinib: A Technical Guide to its Chemical Structure, Properties, and Dual Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Golvatinib**, also known as E7050, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] These kinases are critical mediators of tumor cell proliferation, survival, migration, and angiogenesis.[1] This technical guide provides a comprehensive overview of **Golvatinib**'s chemical structure, physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used to characterize its activity.

# **Chemical Structure and Physicochemical Properties**

**Golvatinib** is classified as an aromatic ether.[1] Its fundamental chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                    | Source    |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [1]       |
| Molecular Formula | C33H37F2N7O4                                                                                                                                             | [1]       |
| Molecular Weight  | 633.7 g/mol                                                                                                                                              | [1]       |
| CAS Number        | 928037-13-2                                                                                                                                              | [1]       |
| Appearance        | White to off-white solid                                                                                                                                 | [3]       |
| Solubility        | Soluble in DMSO (20 mg/mL),<br>slightly soluble in Methanol<br>and DMF. Insoluble in water.                                                              | [3][4][5] |
| Stability         | Store at -20°C for up to 2<br>years as a powder. In DMSO,<br>stable for 2 weeks at 4°C and<br>6 months at -80°C.                                         | [1]       |
| SMILES            | CN1CCN(CC1)C2CCN(CC2)C<br>(=O)NC3=NC=CC(=C3)OC4=<br>CC(=C(C=C4)NC(=O)C5(CC5)<br>C(=O)NC6=CC=C(C=C6)F)F                                                   | [2]       |
| InChIKey          | UQRCJCNVNUFYDX-<br>UHFFFAOYSA-N                                                                                                                          | [2]       |

# Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2

**Golvatinib** exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This



dual inhibition addresses two significant pathways in cancer progression.

## **Inhibition of c-Met Signaling**

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell proliferation, survival, and motility. **Golvatinib** has been shown to potently inhibit HGF-induced c-Met autophosphorylation.[7]

## Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to the activation of pathways such as the PLCy-PKC-MAPK and PI3K-Akt pathways in endothelial cells. **Golvatinib** effectively blocks VEGF-induced VEGFR-2 phosphorylation.[7]

The inhibitory activity of **Golvatinib** against these kinases and various cancer cell lines is summarized in the table below.

| Target/Cell Line        | IC50 (nM) | Assay Type         |
|-------------------------|-----------|--------------------|
| c-Met (cell-free)       | 14        | Kinase Assay       |
| VEGFR-2 (cell-free)     | 16        | Kinase Assay       |
| MKN45 (gastric cancer)  | 37        | Cell Proliferation |
| EBC-1 (lung cancer)     | 6.2       | Cell Proliferation |
| Hs746T (gastric cancer) | 23        | Cell Proliferation |
| SNU-5 (gastric cancer)  | 24        | Cell Proliferation |

# Experimental Protocols Western Blotting for c-Met and VEGFR-2 Phosphorylation

This protocol details the methodology used to assess the inhibitory effect of **Golvatinib** on c-Met and VEGFR-2 phosphorylation in cultured cells.



#### 1. Cell Culture and Treatment:

- Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
- For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of
   Golvatinib for 2 hours.
- For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated with **Golvatinib** for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.

#### 2. Cell Lysis:

- Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl<sub>2</sub>, 1 mM EDTA, 100 mM NaF, 1 mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]
- 3. Protein Quantification:
- Protein concentration in the lysates is determined using a BCA or Bradford protein assay.
- 4. SDS-PAGE and Western Blotting:
- Equal amounts of protein (20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with primary antibodies.
  - For c-Met: anti-phospho-c-Met (Tyr1234/1235) and anti-total c-Met antibodies.[4]
  - For VEGFR-2: anti-phospho-VEGFR-2 (Tyr996) and anti-total VEGFR-2 antibodies.[4]
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.



• Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

# **Cell Proliferation Assay**

This protocol outlines the procedure to determine the effect of **Golvatinib** on the growth of cancer cell lines.

- 1. Cell Seeding:
- Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in 100 μL of culture medium.
- 2. Compound Treatment:
- After 24 hours, cells are treated with various concentrations of Golvatinib and incubated for 72 hours.
- 3. Viability Assessment:
- A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.
- The absorbance is measured at 450 nm using a microplate reader.
- The IC<sub>50</sub> values are calculated from the dose-response curves.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways inhibited by **Golvatinib** and a typical experimental workflow for its characterization.





Click to download full resolution via product page

Caption: Golvatinib inhibits the HGF/c-Met signaling pathway.





Click to download full resolution via product page

Caption: Golvatinib inhibits the VEGF/VEGFR-2 signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for **Golvatinib** characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Golvatinib (E7050) Datasheet DC Chemicals [dcchemicals.com]
- 2. Golvatinib | C33H37F2N7O4 | CID 16118392 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Golvatinib (E7050) CAS#: 928037-13-2 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, golvatinib, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- To cite this document: BenchChem. [Golvatinib: A Technical Guide to its Chemical Structure, Properties, and Dual Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7948654#understanding-golvatinib-s-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com